molecular formula C18H12BrFN4OS B2519772 7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one CAS No. 1296346-39-8

7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one

Cat. No.: B2519772
CAS No.: 1296346-39-8
M. Wt: 431.28
InChI Key: KRADZHGGRLEYRQ-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a high-purity chemical compound offered for biological screening and research. With the molecular formula C18H12BrFN4OS and a molecular weight of 431.3, this synthetic small molecule belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives, a scaffold recognized for its significant pharmacological potential . This compound is of particular interest in antimicrobial research. While specific efficacy data for this exact molecule requires further investigation, closely related analogues within the same structural family have demonstrated potent and broad-spectrum antibacterial and antifungal activities in vitro . For instance, the microbiological screening of similar 3-thioxo-[1,2,4]triazolo[4,3-a]pyrazine derivatives has identified substances with high activity against Gram-negative bacteria, with some showing Minimum Inhibitory Concentrations (MICs) as low as 12.5 µg/ml . The [1,2,4]triazolo[4,3-a]pyrazine core is a privileged structure in medicinal chemistry and is present in several marketed drugs, underscoring its value in drug discovery programs for applications ranging from infectious diseases to metabolic disorders . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

7-(4-bromophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN4OS/c19-13-3-7-15(8-4-13)23-9-10-24-16(17(23)25)21-22-18(24)26-11-12-1-5-14(20)6-2-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRADZHGGRLEYRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(4-bromophenyl)-3-((4-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one is a novel compound belonging to the class of triazolopyrazines, which has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H12BrFN4OS, with a molecular weight of 431.28 g/mol. Its structure features a triazolo[4,3-a]pyrazine core that is substituted with bromine and fluorine atoms, which may enhance its reactivity and interaction with biological targets.

Mechanisms of Biological Activity

Preliminary studies indicate that this compound may exhibit several biological activities:

In Vitro Studies

A study published in PMC evaluated the cytotoxicity of various triazole derivatives against human cancer cell lines (MCF-7 and Bel-7402). The results indicated that compounds with similar structures exhibited significant cytotoxic activity. Although specific data for this compound was not detailed in this study, it suggests a promising avenue for further research into its anticancer properties .

Structure-Activity Relationship (SAR)

The structure-activity relationship of triazole derivatives indicates that the presence of halogen substituents (like bromine and fluorine) can enhance biological activity by increasing lipophilicity and altering electronic properties. Compounds with similar substitutions have shown improved binding affinity to target proteins involved in tumor growth .

Comparative Analysis

The following table summarizes the biological activities reported for structurally similar compounds:

Compound NameBiological ActivityReference
Compound ACytotoxicity against MCF-7 cells
Compound BAnti-inflammatory
Compound CKinase inhibition

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name 7-Substituent 3-Substituent Molecular Weight (g/mol) Solubility Profile Key References
Target Compound 4-Bromophenyl 4-Fluorobenzylthio ~481.3 (estimated*) Likely similar to fluorobenzyl analog N/A
7-(4-Fluorobenzyl)-3-thioxo-2,3-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one 4-Fluorobenzyl Thioxo (S=O) 308.3 Freely soluble in DMF, DMSO; insoluble in water
7-(4-Methoxyphenyl)-5-phenyl-3-thioxo-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide 4-Methoxyphenyl Thioxo + carboxamide ~437.4 (estimated) Not reported
3-[(4-Fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine N/A (tetrahydro) 4-Fluorobenzyl 232.26 Not reported
7-(4-Bromophenyl)-3-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[...]-one 4-Bromophenyl 3-Trifluoromethylbenzylthio 481.3 Not reported

*Estimated based on analog 17 (CAS 1223912-18-2, MW 481.3).

Key Observations:
  • Position 3: Thioether (S-) groups (e.g., target compound) versus thioxo (S=O) (e.g., ) alter electronic density, impacting receptor binding. Thioethers may enhance metabolic stability compared to thioxo groups .
  • Solubility : The fluorobenzyl-thioxo analog () is insoluble in water but dissolves in polar aprotic solvents (DMF, DMSO). The target compound likely shares this profile, requiring formulation adjustments for bioavailability.

Pharmacological Activity

Antimicrobial Activity:
  • The fluorobenzyl-thioxo analog exhibits potent activity against Gram-negative bacteria (MIC = 12.5 µg/mL, MBC = 25.0 µg/mL) . The bromophenyl substitution in the target compound may broaden or enhance this activity due to increased lipophilicity and halogen interactions with bacterial targets .
Anti-Inflammatory and Metabolic Effects:
  • Derivatives with 3-alkyl/aryl substituents (e.g., 3-alkylthio groups) show antagonism toward P2X7 receptors, relevant for treating inflammatory pain . The target compound’s fluorobenzylthio group may similarly modulate purinergic signaling.
Molluscicidal Activity:
  • The methoxyphenyl-thioxo analog () demonstrated molluscicidal effects, highlighting the structural versatility of this class for diverse biological applications.

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